![molecular formula C16H28Cl2N2O B2749695 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride CAS No. 1423024-48-9](/img/structure/B2749695.png)
2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride
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Overview
Description
2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride is a versatile chemical compound used in scientific research. It has a molecular weight of 335.31 and a molecular formula of C16H28Cl2N2O . It’s used in various applications, including drug development and chemical synthesis.
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride is represented by the formula C16H28Cl2N2O . More detailed structural analysis may require advanced techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt . This reaction is part of the broader category of reactions used in the synthesis of piperazine derivatives .Scientific Research Applications
Chemical Synthesis and Characterization
One of the primary applications involves the synthesis and structural characterization of derivatives related to 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride. For instance, research has been conducted on synthesizing tert-butyl piperazine-1-carboxylate derivatives and analyzing their structures through spectroscopic methods and X-ray diffraction studies. These studies not only elucidate the molecular architecture of these compounds but also provide a foundation for further chemical modifications and applications (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).
Biological Evaluation
Another significant application is in the biological evaluation of derivatives for potential therapeutic effects. Research has shown that certain derivatives exhibit biological activities, such as antibacterial and antifungal properties. This insight is crucial for the development of new pharmaceutical agents targeting various microbial pathogens (Sanjeevarayappa et al., 2015; Kumar et al., 2021).
Material Science Applications
Moreover, derivatives of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride have found applications in material science, such as in the stabilization of diesel fuel through the use of additives. This application highlights the compound's versatility beyond biological systems, demonstrating its role in enhancing the performance and stability of diesel fuel (Koshelev et al., 1996).
Environmental Science
In environmental science, research into the degradation of pesticides by sulfate radicals, where the tert-butyl group's influence on reaction rates was studied, represents an application in understanding and mitigating environmental contaminants. This research contributes to the broader field of environmental remediation and pollution control (Lutze et al., 2015).
Mechanism of Action
Target of Action
It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa) . This suggests that the compound may interact with targets that are crucial for the survival and growth of these bacterial strains.
Result of Action
The compound has been shown to exhibit antibacterial activity, suggesting that it may lead to the inhibition of bacterial growth or survival .
properties
IUPAC Name |
2-tert-butyl-1-(2-phenoxyethyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-16(2,3)15-13-17-9-10-18(15)11-12-19-14-7-5-4-6-8-14;;/h4-8,15,17H,9-13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXNPOLPAHZILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1CCOC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride |
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